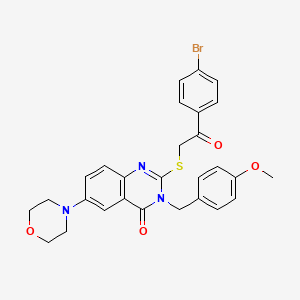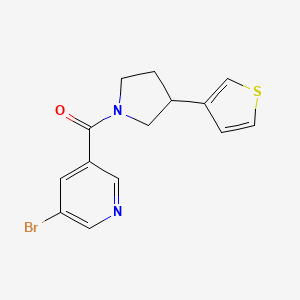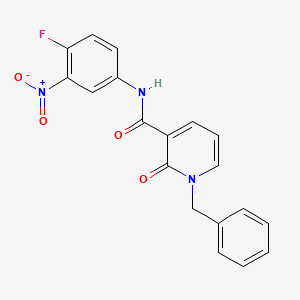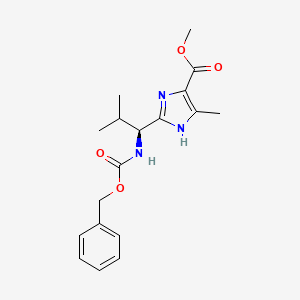![molecular formula C19H20ClN3O4 B2816157 1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-63-1](/img/structure/B2816157.png)
1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as CM-272, is a small molecule inhibitor that has shown potential in cancer therapy. The compound belongs to the class of urea derivatives and has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques :
- In a study by Sarantou and Varvounis (2022), a synthesis method for a similar compound, "1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea," was developed. This involved carbonylation reactions and the addition of 4-methoxyaniline to the generated aryl isocyanate, achieving a 72% yield (Sarantou & Varvounis, 2022).
Antioxidant Activity :
- Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, finding that some compounds exhibited potent antioxidant activity. This includes higher antioxidant activity than ascorbic acid in certain derivatives (Tumosienė et al., 2019).
Antimicrobial Properties :
- Rani et al. (2014) investigated novel imidazole ureas/carboxamides containing dioxaphospholanes for their antimicrobial properties. These compounds included 1-((6-(4-chlorophenoxy) / (4-bromophenoxy) / (4-nitrophenoxy)-6-oxido-4, 8-dihydro-1H-(1, 3, 2)dioxaphosphepino(5, 6-d)imidazole-1-yl) methyl)-3-phenyl / (p-tolyl) / (4-methoxy phenyl) / (4-chloro phenyl) urea (Rani et al., 2014).
Free Radical Scavenging :
- Yamashita et al. (2000) studied the effects of a novel low-molecular-weight free radical scavenger, 1‐(3‐tert‐butyl‐2‐hydroxy‐ 5‐methoxyphenyl)‐3‐(3‐pyridylmethyl)urea hydrochloride, on the generation of superoxide anions and hydroxyl radicals in vitro and in vivo. This research highlighted its potential in reducing myocardial infarct size in rabbits (Yamashita et al., 2000).
Enzyme Inhibition and Anticancer Activity :
- Mustafa et al. (2014) synthesized urea derivatives to study their enzyme inhibition and anticancer activities. The synthesized compounds were tested for their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, as well as on a prostate cancer cell line (Mustafa et al., 2014).
Electrochemical Detection of DNA :
- Šimonová et al. (2014) explored 4-Hydroxy-3-methoxyphenyl (MOP) groups as potential new oxidizable labels for electrochemical detection of DNA. This research contributes to the development of new methods for DNA analysis (Šimonová et al., 2014).
Corrosion Inhibition :
- Bahrami and Hosseini (2012) investigated the inhibition effect of similar compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), on mild steel corrosion in hydrochloric acid solution. They found that these compounds act as effective corrosion inhibitors (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-15-6-4-14(5-7-15)23-11-13(10-18(23)24)21-19(25)22-16-9-12(20)3-8-17(16)27-2/h3-9,13H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCPJDBLNZDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

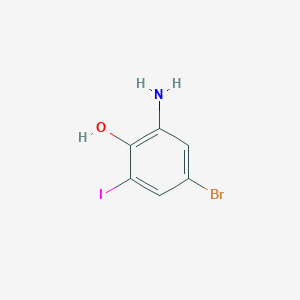
![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)
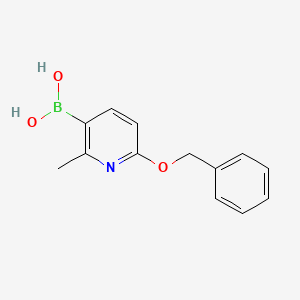
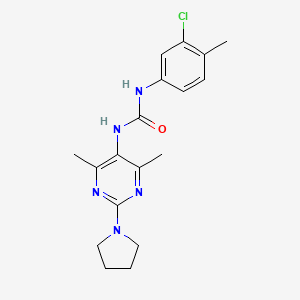
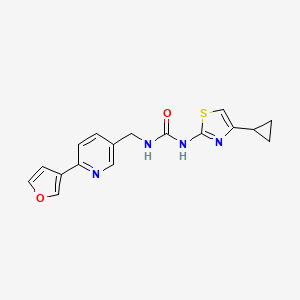
![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)
![N-(3-(methylsulfonamido)phenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2816086.png)
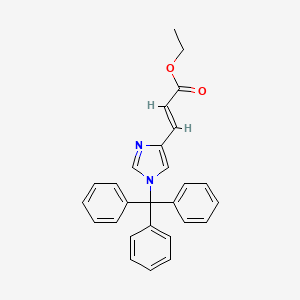
![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)
